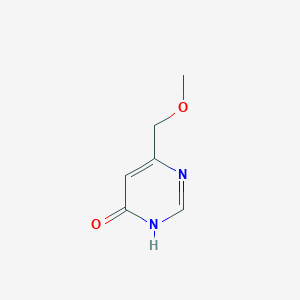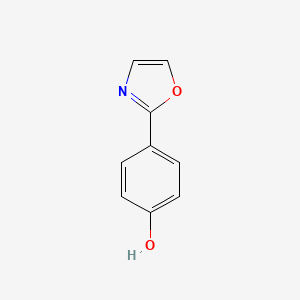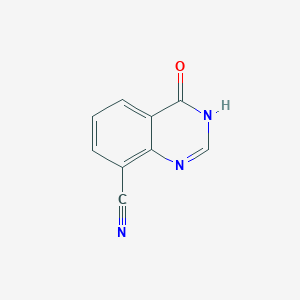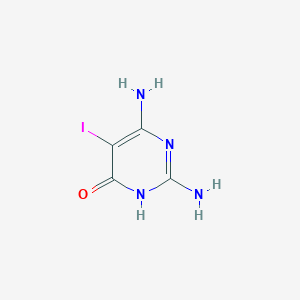![molecular formula C8H20N2O B1437520 3-{[3-(Ethylamino)propyl]amino}-1-propanol CAS No. 1040692-77-0](/img/structure/B1437520.png)
3-{[3-(Ethylamino)propyl]amino}-1-propanol
概要
説明
3-{[3-(Ethylamino)propyl]amino}-1-propanol is an organic compound that belongs to the class of alkanolamines. This compound features both amine and alcohol functional groups, making it versatile for various chemical reactions and applications. It is often used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method to synthesize 3-{[3-(Ethylamino)propyl]amino}-1-propanol involves the reductive amination of 3-(ethylamino)propylamine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product.
Alkylation of Amines: Another method involves the alkylation of 3-aminopropanol with 3-(ethylamino)propyl chloride. This reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in 3-{[3-(Ethylamino)propyl]amino}-1-propanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amine groups to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride, forming compounds like 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, room temperature to moderate heating.
Major Products Formed
Oxidation: 3-{[3-(Ethylamino)propyl]amino}propanal, 3-{[3-(Ethylamino)propyl]amino}propanoic acid.
Reduction: Secondary and tertiary amines.
Substitution: 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
科学的研究の応用
3-{[3-(Ethylamino)propyl]amino}-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the development of novel biochemical assays.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism by which 3-{[3-(Ethylamino)propyl]amino}-1-propanol exerts its effects depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and ionic interactions, facilitating its binding to biological targets.
類似化合物との比較
Similar Compounds
3-Amino-1-propanol: Lacks the ethylamino group, making it less versatile in certain synthetic applications.
3-(Dimethylamino)-1-propanol: Contains a dimethylamino group instead of an ethylamino group, which can alter its reactivity and applications.
3-(Methylamino)-1-propanol: Similar structure but with a methylamino group, affecting its chemical properties and uses.
Uniqueness
3-{[3-(Ethylamino)propyl]amino}-1-propanol is unique due to the presence of both ethylamino and propanol groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and in applications requiring specific solubility characteristics.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
特性
IUPAC Name |
3-[3-(ethylamino)propylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-2-9-5-3-6-10-7-4-8-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKDWHKVINLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)


![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)





![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)

